molecular formula C16H19N3 B15116518 2-(4-Benzylpiperidin-1-yl)pyrimidine

2-(4-Benzylpiperidin-1-yl)pyrimidine

Cat. No.: B15116518
M. Wt: 253.34 g/mol
InChI Key: FGKRPQHTWKAECE-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-benzylpiperidin-1-yl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperidin-1-yl)pyrimidine typically involves the reaction of 4-benzylpiperidine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where 4-benzylpiperidine reacts with a halogenated pyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Halogenated pyrimidines with bases like K2CO3 in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could lead to partially or fully reduced derivatives of the compound.

Scientific Research Applications

2-(4-Benzylpiperidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it could inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a benzyl group.

    4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine: Contains a thieno[2,3-d]pyrimidine ring instead of a pyrimidine ring.

Uniqueness

2-(4-Benzylpiperidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the benzyl group can influence the compound’s lipophilicity and binding affinity to various molecular targets.

Properties

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)pyrimidine

InChI

InChI=1S/C16H19N3/c1-2-5-14(6-3-1)13-15-7-11-19(12-8-15)16-17-9-4-10-18-16/h1-6,9-10,15H,7-8,11-13H2

InChI Key

FGKRPQHTWKAECE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC=CC=N3

Origin of Product

United States

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